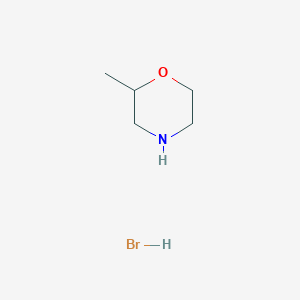

2-Methylmorpholine hydrobromide

Description

2-Methylmorpholine hydrobromide (CAS 1257237-57-2) is a hydrobromide salt of 2-methylmorpholine, a six-membered morpholine ring substituted with a methyl group at the 2-position. Its molecular formula is C₅H₁₂BrNO, with a molecular weight of 182.06 g/mol . The compound is stored under standard conditions (room temperature, sealed, and dry), typical for hydrobromide salts to ensure stability .

Properties

Molecular Formula |

C5H12BrNO |

|---|---|

Molecular Weight |

182.06 g/mol |

IUPAC Name |

2-methylmorpholine;hydrobromide |

InChI |

InChI=1S/C5H11NO.BrH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H |

InChI Key |

BTLZZWMCXGGOEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCO1.Br |

Origin of Product |

United States |

Preparation Methods

2-Methylmorpholine hydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylmorpholine with hydrobromic acid. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is isolated by evaporation and recrystallization .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

2-Methylmorpholine hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylmorpholine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylmorpholine hydrobromide involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or base, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 2-Methylmorpholine Hydrobromide and Analogues

Functional and Application Differences

2-Methylmorpholine Hydrobromide vs. Hydrochloride: The hydrochloride form (C₅H₁₂ClNO) has a lower molecular weight (149.61 vs. 182.06) due to chloride’s smaller atomic mass compared to bromide. Both salts are likely used as intermediates, but solubility differences (bromides generally being more soluble in organic solvents) may influence their synthetic utility .

This contrasts with 2-methylmorpholine hydrobromide’s single bromine and methyl group, which may prioritize steric effects over electrophilic reactivity . 4-(2-Bromoethyl)morpholine hydrobromide (C₆H₁₂Br₂NO) features a bromoethyl side chain, enabling cross-coupling or nucleophilic substitution reactions distinct from the 2-methyl derivative .

Comparison with Aromatic Brominated Salts: 5-Bromo-2-methoxyphenethylamine hydrobromide (C₉H₁₃Br₂NO) incorporates a phenethylamine backbone with aromatic bromine and methoxy groups. Such structural complexity suggests applications in neurotransmitter analog synthesis, diverging from 2-methylmorpholine hydrobromide’s simpler morpholine-based structure .

Pharmacologically Active Hydrobromides: Galanthamine hydrobromide (CAS 1953-04-4) and darifenacin hydrobromide (CAS 133099-04-4) are approved drugs for Alzheimer’s disease and overactive bladder, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.